molecular formula C6H12O3 B1204154 Butoxyacetic acid CAS No. 2516-93-0

Butoxyacetic acid

Cat. No.: B1204154
CAS No.: 2516-93-0
M. Wt: 132.16 g/mol
InChI Key: AJQOASGWDCBKCJ-UHFFFAOYSA-N
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Description

Butoxyacetic acid, also known as 2-butoxyacetic acid, is an aliphatic organic compound with the molecular formula C6H12O3. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents such as alcohols, ethers, and esters. This compound is primarily used as a biocide and has various applications in industrial and laboratory settings .

Biochemical Analysis

Biochemical Properties

Butoxyacetic acid plays a crucial role in biochemical reactions, particularly in the metabolism of glycol ethers. It is known to interact with several enzymes and proteins. For instance, this compound is a product of the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . These interactions are essential for the detoxification and elimination of glycol ethers from the body. Additionally, this compound can bind to hemoglobin, altering its function and leading to hemolysis in certain species .

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. In erythrocytes, it causes changes in cell deformability, swelling, and hemolysis, particularly in rat red blood cells . Human red blood cells are relatively resistant to these effects, but high concentrations of this compound can still lead to a loss of deformability and increased osmotic fragility . These cellular effects are indicative of the compound’s impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular membranes and proteins. It is known to inhibit certain enzymes, such as alcohol dehydrogenase, which is involved in the metabolism of glycol ethers . This compound also affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses and cell cycle regulation . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors . Long-term exposure to this compound in vitro has been shown to cause persistent changes in cellular function, including alterations in red blood cell deformability and increased osmotic fragility . These temporal effects highlight the importance of considering exposure duration in toxicity studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild hemolysis and changes in red blood cell deformability . At high doses, this compound can lead to severe hemolysis, organ damage, and even death . These dosage-dependent effects are critical for understanding the compound’s toxicity and establishing safe exposure limits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of glycol ethers. It is produced through the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . The compound is further metabolized and excreted in the urine as this compound and its conjugates . These metabolic pathways are essential for the detoxification and elimination of glycol ethers from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cellular membranes and bind to proteins such as hemoglobin . The compound is also transported in the bloodstream and excreted in the urine . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and toxicity.

Subcellular Localization

This compound is primarily localized in the cytoplasm and can interact with cellular organelles such as the endoplasmic reticulum and mitochondria . These interactions can affect the compound’s activity and function, leading to changes in cellular metabolism and oxidative stress responses. The subcellular localization of this compound is an important factor in its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butoxyacetic acid can be synthesized through the reaction of butanol with chloroacetic acid in the presence of a base. The reaction proceeds as follows:

CH3CH2CH2CH2OH+ClCH2COOHCH3CH2CH2CH2OCH2COOH+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{ClCH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{COOH} + \text{HCl} CH3​CH2​CH2​CH2​OH+ClCH2​COOH→CH3​CH2​CH2​CH2​OCH2​COOH+HCl

This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of butyl glycidyl ether or 2-butoxyethanol. These compounds are metabolized to this compound through enzymatic processes in biological systems .

Chemical Reactions Analysis

Types of Reactions: Butoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butoxyacetic acid has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is studied for its effects on biological systems, particularly its role as a metabolite of butyl glycidyl ether and 2-butoxyethanol.

    Medicine: Research focuses on its toxicological effects and potential therapeutic applications.

    Industry: It is used as a biocide and in the production of various industrial chemicals

Mechanism of Action

Butoxyacetic acid exerts its effects primarily through its role as a metabolite of butyl glycidyl ether and 2-butoxyethanol. It is responsible for the hemolysis of red blood cells, which occurs through the disruption of cell membranes. The precise molecular targets and pathways involved in this process are still under investigation, but it is known that this compound can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific role as a metabolite responsible for hemolysis. Its ability to disrupt cell membranes and cause oxidative stress distinguishes it from other similar compounds .

Properties

IUPAC Name

2-butoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQOASGWDCBKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56637-93-5 (hydrochloride salt)
Record name n-Butoxyacetic acid
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DSSTOX Substance ID

DTXSID0050392
Record name 2-Butoxyacetic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2516-93-0
Record name Butoxyacetic acid
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Record name n-Butoxyacetic acid
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Record name 2516-93-0
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Record name 2-Butoxyacetic acid
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Record name 2-butoxyacetic acid
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Record name Butoxyacetic acid
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Synthesis routes and methods

Procedure details

Sodium metal (16 g) was added to 92.5 ml of butanol and heated at reflux under nitrogen. After the sodium had reacted, chloroacetic acid (32.9 g) in 40 ml of butanol was added dropwise and then heated at reflux for twenty hours. The mixture, upon cooling to room temperature, was added to 1300 ml of water and extracted four times with 250-ml portions of diethyl ether. The aqueous phase was acidified to about pH 2 with aqueous hydrochloric acid and again extracted four times with 250-ml portions of diethyl ether. The organic extracts were combined and dried over sodium sulfate, filtered, and concentrated in vacuo. Distillation afforded the title compound as an oil. Structure assignment was supported by the proton nmr spectrum.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
92.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
1300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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